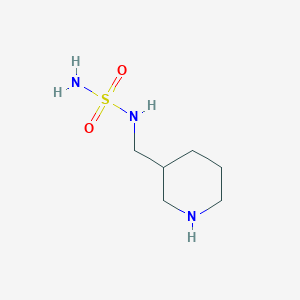![molecular formula C6H6F4N2O2S B2984540 2-[5-(Trifluoromethyl)-1H-pyrazol-4-yl]ethanesulfonyl fluoride CAS No. 2137817-69-5](/img/structure/B2984540.png)
2-[5-(Trifluoromethyl)-1H-pyrazol-4-yl]ethanesulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-(Trifluoromethyl)-1H-pyrazol-4-yl]ethanesulfonyl fluoride is a chemical compound that has gained significant attention in scientific research due to its potential applications in biochemical and physiological studies. This compound is also known as TPEN, and it is a potent inhibitor of metalloproteinases, which are enzymes involved in various biological processes.
Mecanismo De Acción
TPEN acts as a chelator of metal ions, particularly zinc ions, which are essential cofactors for the activity of metalloproteinases. By binding to zinc ions, TPEN prevents the metalloproteinases from functioning properly, thereby inhibiting their activity.
Biochemical and Physiological Effects:
The inhibition of metalloproteinases by TPEN has been shown to have several biochemical and physiological effects. For example, TPEN has been shown to inhibit the invasion and migration of cancer cells, which are processes that are dependent on the activity of metalloproteinases. Additionally, TPEN has been shown to reduce the angiogenic potential of endothelial cells, which is also dependent on the activity of metalloproteinases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using TPEN in lab experiments is its potency as a metalloproteinase inhibitor. TPEN has been shown to be more potent than other metalloproteinase inhibitors such as EDTA and o-phenanthroline. Additionally, TPEN is relatively stable and can be stored for extended periods of time. However, one limitation of using TPEN is its potential toxicity, particularly at high concentrations. Therefore, careful optimization of experimental conditions is necessary to ensure that TPEN is used at safe and effective concentrations.
Direcciones Futuras
There are several future directions for the use of TPEN in scientific research. One potential direction is the development of TPEN-based therapies for the treatment of cancer and other diseases that are dependent on the activity of metalloproteinases. Additionally, TPEN could be used in combination with other inhibitors or chemotherapeutic agents to enhance their efficacy. Finally, further studies are needed to elucidate the role of metalloproteinases in various biological processes and to identify new targets for TPEN and other metalloproteinase inhibitors.
Métodos De Síntesis
The synthesis of TPEN involves the reaction of 5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid with ethanesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with hydrogen fluoride to yield TPEN.
Aplicaciones Científicas De Investigación
TPEN has been extensively used in scientific research as a tool to study the role of metalloproteinases in various biological processes. It has been shown to inhibit the activity of several metalloproteinases, including matrix metalloproteinases (MMPs), adamalysins, and disintegrins. These enzymes are involved in processes such as extracellular matrix remodeling, cell migration, and angiogenesis.
Propiedades
IUPAC Name |
2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]ethanesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F4N2O2S/c7-6(8,9)5-4(3-11-12-5)1-2-15(10,13)14/h3H,1-2H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPVABXNDJNCNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1CCS(=O)(=O)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F4N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(Trifluoromethyl)-1H-pyrazol-4-yl]ethanesulfonyl fluoride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1-Methylpiperidin-2-yl)methoxy]aniline](/img/structure/B2984458.png)
![(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2984459.png)



![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2984466.png)

![(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(3-(trifluoromethoxy)phenyl)methanone](/img/structure/B2984470.png)




